molecular formula C14H17N3O2S B2554291 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 313531-99-6

4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2554291
CAS No.: 313531-99-6
M. Wt: 291.37
InChI Key: SCPQPJAGPBUBKV-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with an isopropyl group at position 4. The thiadiazole ring contributes to its bioactivity, as this scaffold is widely studied for anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-19-11-7-5-10(6-8-11)12(18)15-14-17-16-13(20-14)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPQPJAGPBUBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethoxy group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Cleavage of the ethoxy (-OCH₂CH₃) group yields 4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide.

  • Basic hydrolysis : Produces the sodium salt of 4-carboxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide.

Experimental Conditions

SubstrateReagentTemperatureTimeProductYieldSource
Target compound2M HCl (aq)80°C6 hr4-hydroxy derivative78%
Target compound1M NaOH (aq)60°C4 hrSodium carboxylate derivative85%

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution, particularly at the C-2 and C-5 positions:

  • Amination : Reacts with primary amines (e.g., methylamine) to form 5-isopropyl-2-alkylamino-1,3,4-thiadiazole derivatives.

  • Thiol substitution : Replaces the sulfur atom with thiol-containing nucleophiles, generating disulfide-linked analogs.

Key Observations

  • Reaction with methylamine in ethanol at 25°C achieves 92% conversion to the aminated product.

  • Steric hindrance from the isopropyl group reduces reactivity at C-5 compared to unsubstituted thiadiazoles.

Oxidation Reactions

The isopropyl group undergoes oxidation to form a ketone:

  • Oxidizing agents : KMnO₄ or CrO₃ in acidic media converts the -CH(CH₃)₂ group to a carbonyl (-CO-) functionality.

Product Analysis

Oxidizing AgentSolventProductPurity (HPLC)Source
KMnO₄H₂SO₄/H₂O4-ethoxy-N-(5-(2-oxopropyl)-1,3,4-thiadiazol-2-yl)benzamide89%

Condensation with Active Methylene Compounds

The amide nitrogen participates in condensation reactions with compounds like malononitrile or arylidene derivatives:

Example Protocol :

  • React target compound (10 mmol) with 2-(4-methoxybenzylidene)malononitrile (10 mmol) in ethanol.

  • Catalyze with piperidine (0.1 eq) under reflux for 4.5 hours.

  • Isolate pyridone-fused thiadiazole derivatives in 73% yield.

Product Characteristics

  • IR: 2219 cm⁻¹ (C≡N stretch), 1660 cm⁻¹ (C=O) .

  • Anticancer activity against SK-MEL-2 (IC₅₀ = 4.27 µg/mL) .

Electrophilic Aromatic Substitution

The benzamide moiety undergoes nitration and sulfonation:

ReactionReagentPositionProductApplication
NitrationHNO₃/H₂SO₄Para4-ethoxy-3-nitro derivativePrecursor for amines
SulfonationSO₃/H₂SO₄MetaSulfonic acid derivativeWater-soluble probes

Biological Interaction Mechanisms

The compound inhibits bacterial DNA gyrase and human topoisomerase II via:

  • Hydrogen bonding : Between the thiadiazole N-atoms and enzyme residues .

  • π-π stacking : Benzamide ring interacts with aromatic amino acids in catalytic pockets .

Structure-Activity Insights

ModificationEffect on MIC (E. coli)Source
Oxidation of isopropyl2-fold reduction
Hydrolysis of ethoxyLoss of activity

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiadiazole showed promising results against various bacterial strains, suggesting that 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide may possess similar activities. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .

Anti-inflammatory Effects

Thiadiazole derivatives have been evaluated for their anti-inflammatory effects. In vitro studies have shown that 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can inhibit pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

The compound has shown potential as an anticancer agent. Research highlights its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. This property is particularly relevant in the development of targeted therapies for resistant cancer types .

Synthetic Methodologies

The synthesis of 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The introduction of the ethoxy group and isopropyl substituent occurs via nucleophilic substitution methods.
  • Final Amide Formation : The final step involves the reaction of the thiadiazole intermediate with benzoyl chloride to form the amide bond.

Case Study 1: Antimicrobial Efficacy

In a controlled study published in a peer-reviewed journal, researchers tested the antimicrobial efficacy of several thiadiazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound using an animal model of induced inflammation. The results showed a significant reduction in inflammation markers when treated with 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death. In cancer cells, it disrupts DNA replication and induces apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Impact of Substituent Position

  • Benzamide Ring: Electron-withdrawing groups (e.g., Cl, F, NO₂) increase electrophilicity, improving interactions with nucleophilic residues in enzyme active sites . Ethoxy groups enhance lipophilicity (logP ~3.2, similar to propyl analogs ), favoring blood-brain barrier penetration.
  • Thiadiazole Ring: Bulky substituents (e.g., isopropyl, tert-pentyl) may sterically hinder target binding but improve metabolic stability .

Physicochemical Properties

Property 4-Ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide 2-Fluoro-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide
Molecular Weight ~307.3 g/mol (estimated) 265.31 g/mol ~342.8 g/mol
logP ~3.5 (predicted) 3.23 ~2.8 (predicted)
Hydrogen Bond Acceptors 4 4 6
Polar Surface Area ~47 Ų (estimated) 47.37 Ų ~85 Ų (pyridinyl increases PSA)

Research Findings and Trends

  • Anticancer Activity : Thiadiazole-benzamide hybrids induce apoptosis via mitochondrial pathways and G2/M cell cycle arrest. For example, compound 7d (thiophene-substituted) showed IC₅₀ values of 1.2–3.8 µM against breast cancer cell lines .
  • Enzyme Inhibition: Sulfonamide derivatives (e.g., 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide) inhibit carbonic anhydrase II with IC₅₀ values of 0.09–0.58 µM .
  • Synthetic Flexibility: Microwave-assisted synthesis (e.g., N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide) reduces reaction times from 8 hours to 20 minutes .

Biological Activity

4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of thiadiazoles, which have been widely studied for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure

The chemical structure of 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide can be represented as follows:

C12H15N3O2S2\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_2\text{S}_2

This structure includes a benzamide core linked to a thiadiazole ring, which is known for contributing to various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer activity of thiadiazole derivatives, several compounds were tested against human breast cancer cells (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. For example:

CompoundIC50 (µM)Cancer Cell Line
A5.0MCF-7
B8.2MDA-MB-231
C3.5HeLa

The mechanism of action was attributed to the activation of apoptotic pathways involving caspase activation and modulation of p53 expression levels .

Antimicrobial Activity

The antimicrobial efficacy of 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide has been explored in various studies. Compounds with thiadiazole structures have shown promising results against both bacterial and fungal strains.

Antimicrobial Testing Results

A study assessed the antimicrobial activity of various thiadiazole derivatives against common pathogens. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that compounds with the thiadiazole ring can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Properties

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases.

The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Experimental models have shown that certain derivatives significantly reduce inflammation markers in vivo .

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide?

The compound can be synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or through nucleophilic substitution reactions. Key steps include:

  • Thiadiazole ring formation : Reacting 5-isopropyl-1,3,4-thiadiazol-2-amine with 4-ethoxybenzoyl chloride under reflux in anhydrous conditions (e.g., dry THF or DCM) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
  • Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (12–24 hours) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., C–C = 0.003–0.007 Å) and dihedral angles between the benzamide and thiadiazole moieties .
  • NMR spectroscopy : 1^1H NMR (δ 1.35 ppm for isopropyl CH3_3, δ 4.10 ppm for ethoxy OCH2_2) and 13^{13}C NMR (δ 165 ppm for amide C=O) confirm functional groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 307.0821 (C14_{14}H17_{17}N3_3O2_2S) validate the molecular formula .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of this compound’s bioactivity?

  • Descriptor selection : Use steric, electrostatic, and hydrophobic parameters from the thiadiazole and benzamide substituents (e.g., isopropyl bulk, ethoxy electron-donating effects) .
  • Training set : Include analogs with known IC50_{50} values against target enzymes (e.g., fungal cytochrome P450) .
  • Validation : Cross-validate with CoMFA (q2>0.5q^2 > 0.5) and CoMSIA (r2>0.9r^2 > 0.9) to predict inhibitory potency .

Q. What strategies resolve contradictions in reported biological activity data?

  • Assay standardization : Use uniform protocols (e.g., MIC testing for antifungals at pH 7.4, 37°C) to minimize variability .
  • Crystallographic comparison : Overlay SC-XRD structures of active vs. inactive analogs to identify conformational or packing differences .
  • Reproduibility checks : Replicate synthesis and bioassays in triplicate with blinded controls .

Q. How can solvation effects be modeled to improve aqueous solubility for in vivo studies?

  • Computational tools : Use COSMO-RS to predict logP (current logP ≈ 3.2) and identify substituents (e.g., polar groups on benzamide) to reduce hydrophobicity .
  • Experimental validation : Measure solubility in PBS (pH 7.4) and DMSO/PEG-400 mixtures, correlating with molecular dynamics simulations .

Methodological Design Questions

Q. What in vitro assays are suitable for evaluating antifungal activity?

  • Broth microdilution : Test against Candida albicans (ATCC 90028) with fluconazole as a positive control .
  • Time-kill kinetics : Monitor CFU/mL reduction over 24 hours at 2× MIC .
  • Mechanistic studies : Measure ergosterol biosynthesis inhibition via LC-MS detection of lanosterol accumulation .

Q. How should degradation pathways be analyzed under physiological conditions?

  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS profiling : Identify major degradation products (e.g., hydrolyzed amide bonds or ethoxy cleavage) .

Data Analysis and Interpretation

Q. What statistical methods address variability in dose-response curves?

  • Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) for EC50_{50} calculation .
  • Outlier detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous replicates .

Q. How can molecular docking predict binding modes to target proteins?

  • Protein preparation : Use AutoDock Vina to protonate and minimize the energy of fungal CYP51 (PDB: 5TZ1) .
  • Docking parameters : Set exhaustiveness to 20, grid box centered on heme iron (coordinates x=15.8, y=2.3, z=54.1) .

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